molecular formula C4H6Cl2O B3044643 2,2-Bis(chloromethyl)oxirane CAS No. 1003-20-9

2,2-Bis(chloromethyl)oxirane

Cat. No. B3044643
CAS RN: 1003-20-9
M. Wt: 140.99 g/mol
InChI Key: QYMBUGYOVSCZTI-UHFFFAOYSA-N
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Description

2,2-Bis(chloromethyl)oxirane, also known as Epichlorohydrin, is an organochlorine compound and an epoxide . It is a colorless liquid with a pungent, garlic-like odor . It is moderately soluble in water, but miscible with most polar organic solvents . It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(chloromethyl)oxirane is C4H6Cl2O . It has a molecular weight of 141 . The InChI code is 1S/C4H6Cl2O/c5-1-4(2-6)3-7-4/h1-3H2 .


Physical And Chemical Properties Analysis

2,2-Bis(chloromethyl)oxirane is a colorless liquid with a pungent, garlic-like odor . It is moderately soluble in water, but miscible with most polar organic solvents .

Scientific Research Applications

Synthesis and Reactivity

2,2-Bis(chloromethyl)oxirane and related compounds have been extensively studied for their reactivity and utility in synthesis. Aroua and Baklouti (2008) demonstrated the synthesis of bis (cyclic dithiocarbonates) bridged by a polyoxyethylene chain using bis-oxiranes, highlighting the compound's role in producing polyoxyethylene bis (five-membered cyclic dithiocarbonates) (Aroua & Baklouti, 2008). Additionally, Mąkosza and Krylova (1997) explored the reactivity of the chloromethyl trans-β-styryl sulfone carbanion, derived from a similar structure, with various compounds under phase-transfer catalysis conditions (Mąkosza & Krylova, 1997).

Dental Material Research

The compound's derivatives, particularly oxiranes, have been explored for their potential in developing non-shrinking dental composite materials. Schweikl, Schmalz, and Weinmann (2002) investigated new oxiranes and siloranes for their mutagenic activity in Salmonella typhimurium, aiming to address the reactivity and safety aspects of these compounds in biological systems (Schweikl, Schmalz, & Weinmann, 2002).

Ring-Opening Reactions

V. Petrov (2002) described the ring opening of 2,2-bis(trifluoro)-methyl)oxirane by various nucleophiles, demonstrating the selective formation of tertiary alcohols. This study highlights the importance of 2,2-Bis(chloromethyl)oxirane and its derivatives in chemical synthesis, particularly in creating materials containing CH2C(CF3)2OH groups (Petrov, 2002).

Photo-Patternable Cross-Linked Epoxy Systems

Research by Huh et al. (2009) involved synthesizing bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and related polymers for developing a novel photo-patternable cross-linked epoxy system. This application is particularly relevant in deep UV lithography, showcasing the versatility of 2,2-Bis(chloromethyl)oxirane derivatives in advanced material science (Huh et al., 2009).

Computational Chemistry Studies

Yutilova, Bespal’ko, and Shved (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane by various anions, providing insights into the SN2-like mechanism of this reaction. This research contributes to a deeper understanding of the chemical behavior of oxirane derivatives in synthetic applications (Yutilova, Bespal’ko, & Shved, 2019).

Applications in Corrosion Inhibition

Dagdag et al. (2019) investigated the effectiveness of aromatic epoxy monomers, derivatives of oxirane, as corrosion inhibitors for carbon steel in acidic solutions. Their study demonstrates the potential use of 2,2-Bis(chloromethyl)oxirane derivatives in industrial applications, particularly in enhancing material longevity (Dagdag et al., 2019).

Safety and Hazards

2,2-Bis(chloromethyl)oxirane may cause an allergic skin reaction . It is also considered a potential carcinogen .

properties

IUPAC Name

2,2-bis(chloromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-1-4(2-6)3-7-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMBUGYOVSCZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508359
Record name 2,2-Bis(chloromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(chloromethyl)oxirane

CAS RN

1003-20-9
Record name 2,2-Bis(chloromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(chloromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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